7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one
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Overview
Description
7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 4th position, and an isopropylamino group at the 8th position of the chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one can be achieved through several methods. One common approach involves the alkylation of 7-hydroxy-4-methylcoumarin with an appropriate alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate in dry acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 7-oxo-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2,3-dihydrochromen-2-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. Its chromen-2-one core can intercalate with DNA, potentially inhibiting DNA replication and transcription, which contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the isopropylamino group, making it less versatile in terms of chemical modifications.
4-methyl-7-oxy-glucoside coumarin: Contains a glucoside moiety, which enhances its solubility and bioavailability.
Novobiocin: A coumarin antibiotic with a complex structure, known for its ability to inhibit DNA gyrase.
Uniqueness
7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one is unique due to the presence of the isopropylamino group, which enhances its chemical reactivity and potential biological activities. This structural feature allows for the development of a wide range of derivatives with diverse applications in various fields.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]chromen-2-one |
InChI |
InChI=1S/C14H17NO3/c1-8(2)15-7-11-12(16)5-4-10-9(3)6-13(17)18-14(10)11/h4-6,8,15-16H,7H2,1-3H3 |
InChI Key |
AVZAWDKDHLDPIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C)O |
Origin of Product |
United States |
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